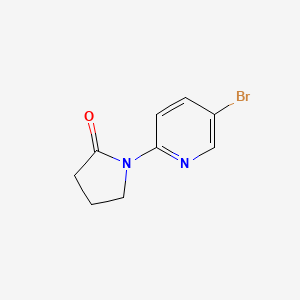

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one

描述

属性

IUPAC Name |

1-(5-bromopyridin-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJQQRCFYKSQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928775-04-6 | |

| Record name | 1-(5-bromopyridin-2-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Amide Bond Formation via Activation of 5-Bromo-2-pyridinecarboxylic Acid

A well-documented and efficient approach to synthesize 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one involves the coupling of 5-bromo-2-pyridinecarboxylic acid with pyrrolidine through an activated intermediate. The activation is typically performed using 1,1'-carbonyldiimidazole (CDI) in an aprotic solvent such as dichloromethane at ambient temperature.

Step 1: 5-Bromo-2-pyridinecarboxylic acid (1.04 mmol) is dissolved in dichloromethane (4 mL) and treated with an equimolar amount of 1,1'-carbonyldiimidazole (169 mg, 1.04 mmol) at 20 °C. The mixture is stirred for approximately 15 minutes to form the reactive imidazolide intermediate.

Step 2: Pyrrolidine (74 mg, 1.04 mmol) is added in one portion to the reaction mixture, and the solution is shaken for 1 hour at room temperature to allow amide bond formation.

Workup: The reaction is quenched by adding saturated sodium bicarbonate solution, followed by extraction of the organic layer, drying over sodium sulfate, and solvent evaporation under reduced pressure.

Yield: The product is obtained in 68% isolated yield as confirmed by LC/MS analysis (molecular ion peaks at 255 & 257 corresponding to the brominated compound).

| Parameter | Details |

|---|---|

| Starting material | 5-Bromo-2-pyridinecarboxylic acid (210 mg, 1.04 mmol) |

| Activating agent | 1,1'-Carbonyldiimidazole (169 mg, 1.04 mmol) |

| Solvent | Dichloromethane (4 mL) |

| Temperature | 20 °C |

| Reaction time | 15 min (activation) + 1 h (coupling) |

| Nucleophile | Pyrrolidine (74 mg, 1.04 mmol) |

| Workup | Saturated NaHCO3 aqueous wash, drying, evaporation |

| Yield | 68% isolated |

| Analytical data | LC/MS (ES+): m/z 255 & 257, retention time 2.13 min |

Reference: This method is described in a patent WO2008/110566 and summarized in ChemicalBook synthesis data.

Reaction Conditions and Optimization Notes

Solvent Choice: Dichloromethane is preferred for the CDI-mediated activation due to its inertness and ability to dissolve both reagents.

Temperature Control: Mild temperatures (room temperature to 20 °C) are sufficient for activation and coupling, preventing decomposition or side reactions.

Stoichiometry: Equimolar amounts of acid, CDI, and pyrrolidine are used to maximize yield and minimize side products.

Workup: Use of saturated sodium bicarbonate aqueous solution neutralizes residual acid and removes imidazole by-products.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Activation | 5-Bromo-2-pyridinecarboxylic acid + CDI in DCM, 20 °C, 15 min | Formation of imidazolide intermediate | Essential for amide bond formation |

| Coupling | Add pyrrolidine, stir 1 h at 20 °C | Amide bond formed, 68% isolated yield | Efficient and mild conditions |

| Workup | Saturated NaHCO3 wash, drying, evaporation | Pure product isolated | Removes impurities and by-products |

化学反应分析

Types of Reactions: 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The pyrrolidinone ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.

Reduction Reactions: The compound can be reduced to form pyrrolidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

Oxidation: Potassium permanganate, dichloromethane, and controlled temperature conditions.

Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

Major Products:

Substitution: Various substituted pyrrolidinones.

Oxidation: Lactams.

Reduction: Pyrrolidine derivatives.

科学研究应用

Medicinal Chemistry

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one has shown potential as a pharmacologically active compound due to its structural features that allow for interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, studies have reported minimal inhibitory concentrations (MIC) against various bacterial strains ranging from 6.2 to 100 µg/mL. This suggests a promising avenue for developing new antibiotics or antimicrobial agents.

Antiviral Potential

The compound has demonstrated antiviral activity, particularly against RNA viruses. Structural modifications at the C-5 position have been shown to enhance its biological efficacy, indicating that further research could lead to effective antiviral therapies.

Cardiovascular Applications

Interaction studies have highlighted the compound's ability to inhibit Angiotensin II-induced contractions, suggesting potential applications in cardiovascular medicine. This mechanism could contribute to the development of new antihypertensive agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound, including:

- Reactions with Amines : The compound can be synthesized through reactions involving pyrrolidinones and brominated pyridines under basic conditions.

- Coupling Reactions : It can participate in coupling reactions with various partners to form more complex structures .

Case Studies and Comparative Analysis

To illustrate the versatility and potential of this compound, several related compounds are compared based on their structural similarities and biological activities.

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one | 1.00 | Variation in bromine position; similar activity |

| 1-(5-Bromopyridin-2-YL)piperazine | 0.95 | Explored for different pharmacological properties |

| 1-(5-Bromopyridin-3-YL)piperazine hydrochloride | 0.98 | Increased solubility due to hydrochloride salt form |

| 1-(5-Bromopyridin-2-YL)-4-propylpiperazine | 0.95 | Potential for varied activity due to propyl substitution |

These compounds illustrate how slight modifications can lead to significant changes in biological activity and synthetic utility.

作用机制

The mechanism of action of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Structural Analogues

Positional Isomers

- 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one (CAS 1142194-39-5): This positional isomer has bromine at the pyridine’s 4-position instead of 5. Such differences may impact binding affinity in enzyme inhibition studies .

- N-(5-Bromopyridin-2-yl)pyrrolidine (CAS 210963-93-2) : Lacks the lactam’s ketone group, resulting in a secondary amine instead of a cyclic amide. This increases basicity and reduces hydrogen-bonding capacity, altering solubility and pharmacokinetic properties .

Functional Group Variations

- 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one : Replaces the bromopyridinyl group with a furan-oxoethyl chain. The furan’s electron-rich nature contrasts with pyridine’s electron deficiency, influencing reactivity in nucleophilic substitution reactions. This compound also demonstrated protective effects against LPS-induced cell damage in NRK-52e cells .

- S-61 and S-73 (Pyrrolidin-2-one derivatives with piperazine groups): These antiarrhythmic agents feature bulky piperazine substituents, enhancing α1-adrenolytic activity. Their larger molecular size (>350 g/mol) and tertiary amine groups improve blood-brain barrier penetration compared to the simpler bromopyridinyl analogue .

Physicochemical Properties

生物活性

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 241.08 g/mol. It features a pyrrolidin-2-one ring with a brominated pyridine moiety at the 5-position, existing as a powder at room temperature. The structural characteristics of this compound contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing minimal inhibitory concentrations (MIC) ranging from 6.2 to 100 µg/mL . This indicates its effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.2 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 50 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that derivatives of this compound could be developed into effective antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, particularly lung adenocarcinoma (A549 cells). The compound's structure appears to influence its efficacy, with certain modifications leading to enhanced activity.

Case Study: Cytotoxicity Assay on A549 Cells

In a study evaluating the cytotoxic effects of several derivatives, it was found that specific compounds reduced cell viability significantly compared to standard treatments like cisplatin. The following observations were made:

- Compound Variants : Certain structural modifications at the C-5 position enhanced anticancer activity.

- Cell Viability : At a concentration of 100 µM , some derivatives reduced A549 cell viability by up to 66% .

The mechanism by which this compound exerts its biological effects is still under investigation. Initial studies suggest that it may inhibit Angiotensin II-induced contractions, indicating potential cardiovascular applications. Additionally, its interactions with RNA viruses highlight its possible antiviral mechanisms.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

Table 2: Comparison of Related Compounds

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 1-(5-Bromopyridin-3-YL)pyrrolidin-2-one | 1.00 | Variation in bromine position; similar activity |

| 1-(5-Bromopyridin-2-YL)piperazine | 0.95 | Piperazine ring; explored for different pharmacological properties |

| 1-(5-Bromopyridin-3-YL)piperazine hydrochloride | 0.98 | Increased solubility in hydrochloride form |

| 1-(5-Bromopyridin-2-YL)-4-propylpiperazine | 0.95 | Potential for varied activity |

These comparisons illustrate the versatility of the brominated pyridine framework and its potential for generating bioactive molecules through strategic modifications.

常见问题

Q. What synthetic methodologies are commonly employed for 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one, and how do reaction parameters influence yield?

The compound can be synthesized via coupling reactions between pyrrolidin-2-one and halogenated pyridine derivatives. For example, nucleophilic aromatic substitution using 5-bromo-2-halopyridine (e.g., bromo or iodo derivatives) under catalytic conditions (e.g., CuI, Pd catalysts) has been effective. Reaction optimization, such as solvent choice (DMF or DMSO), temperature (80–120°C), and stoichiometry, significantly impacts yield. Lower yields (e.g., 59%) may arise from steric hindrance or competing side reactions, as seen in analogous syntheses of 1-(4-fluorophenyl)pyrrolidin-2-one .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm the lactam ring and bromopyridine substitution.

- X-ray crystallography : Programs like SHELX refine crystal structures, resolving ambiguities in bond lengths/angles. SHELXL is widely used for small-molecule refinement, even with twinned or high-resolution data .

- HPLC-MS : To verify purity (>95%) and molecular weight.

Q. How can researchers assess the compound’s stability under different storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) and analytical monitoring via HPLC or TLC are recommended. Degradation products (e.g., de-brominated analogs) should be identified using LC-MS. Safety data sheets (SDS) for structurally similar brominated lactams suggest storage at RT in inert atmospheres to prevent moisture absorption .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in target interaction studies?

Inconsistent results (e.g., HIV-1 RT inhibition assays) may stem from assay variability, impurity interference, or conformational flexibility. Strategies include:

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations can model binding modes. For example, docking into HIV-1 RT’s allosteric pocket may reveal steric clashes or favorable π-π interactions with the bromopyridine group. Density Functional Theory (DFT) calculations further optimize ligand geometry and electronic properties .

Q. What structural modifications enhance the compound’s bioavailability or target selectivity?

- Substitution on pyrrolidinone : Introducing hydrophilic groups (e.g., -OH, -COOH) improves solubility, as seen in analogs like 1-(5-Bromopyridin-2-yl)piperidin-3-carboxylic acid.

- Pyridine ring modifications : Replacing bromine with electron-withdrawing groups (e.g., -CF) may enhance binding to hydrophobic enzyme pockets. SAR studies should compare IC values across derivatives .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

High-resolution X-ray data (≤1.0 Å) processed via SHELXL can distinguish lactam vs. enol tautomers by analyzing electron density maps and hydrogen-bonding patterns. Twinned crystals may require integration with SHELXD for phase refinement .

Q. What challenges arise in scaling synthesis from milligram to gram-scale?

Key issues include:

- Reagent solubility : Transitioning from DMF (polar aprotic) to toluene may reduce reaction efficiency.

- Purification : Flash chromatography becomes impractical; recrystallization or fractional distillation are alternatives.

- Exothermic reactions : Controlled addition of reagents and temperature monitoring prevent runaway reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。